Anticancer agent 140
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Overview
Description
Anticancer agent 140 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 140 involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.
Functional Group Modifications: The core structure is then modified through various functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups.
Final Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. Continuous flow synthesis is often employed in industrial settings to produce large quantities of the compound in a cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 140 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer agent 140 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in cancer patients.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems
Mechanism of Action
Anticancer agent 140 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound binds to and inhibits key enzymes and proteins that are essential for cancer cell proliferation. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. The primary molecular targets of this compound include:
Topoisomerase Inhibitors: Inhibits the activity of topoisomerase enzymes, leading to DNA damage and cell death.
Kinase Inhibitors: Blocks the activity of kinases involved in cell signaling pathways, preventing cancer cell growth and division
Comparison with Similar Compounds
Anticancer agent 140 can be compared with other similar compounds in terms of its structure, mechanism of action, and efficacy. Some similar compounds include:
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia .
This compound is unique in its ability to target multiple pathways simultaneously, making it a potent and versatile anticancer agent.
Properties
Molecular Formula |
C20H26N2O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(4-decoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22/h10-13,15H,2-9,14H2,1H3 |
InChI Key |
MIPIITPUDHLXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
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